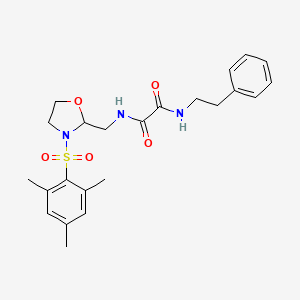
N1-((3-(mésitylsulfonyl)oxazolidin-2-yl)méthyl)-N2-phénéthyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features an oxazolidin-2-one nucleus, which is a popular heterocycle framework in synthetic organic chemistry.
Applications De Recherche Scientifique
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its potential antibacterial activity.
Medicine: Explored for its potential use as an antibacterial agent, similar to other oxazolidin-2-one derivatives.
Mécanisme D'action
Target of Action
The primary target of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide It is known that oxazolidin-2-one based compounds, like linezolid, have unique antibacterial activity .
Mode of Action
The specific interaction of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide It can be inferred from the properties of similar oxazolidin-2-one based compounds that they may interact with bacterial protein synthesis .
Biochemical Pathways
The exact biochemical pathways affected by N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide Based on the antibacterial activity of similar oxazolidin-2-one based compounds, it can be speculated that this compound may affect the protein synthesis pathway in bacteria .
Result of Action
The molecular and cellular effects of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide Similar oxazolidin-2-one based compounds have been shown to have antibacterial effects .
Analyse Biochimique
Biochemical Properties
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is known to interact with various biomolecules, including peptidyl transferase centers and ribosomal subunits, which are crucial for protein synthesis . These interactions often involve the inhibition of bacterial protein synthesis, making the compound a potential candidate for antibacterial applications .
Cellular Effects
The effects of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide on cells are profound. It influences cell function by interfering with cell signaling pathways and gene expression. The compound has been observed to inhibit the growth of bacterial cells by targeting the ribosomal subunits, thereby preventing protein synthesis . This inhibition can lead to changes in cellular metabolism and ultimately cell death, making it a potent antibacterial agent .
Molecular Mechanism
At the molecular level, N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide exerts its effects through binding interactions with ribosomal subunits. The compound binds to the peptidyl transferase center of the ribosome, inhibiting the formation of peptide bonds during protein synthesis . This inhibition disrupts the translation process, leading to a halt in protein production and bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that the compound maintains its antibacterial activity over extended periods, although some reduction in efficacy may be observed due to degradation .
Dosage Effects in Animal Models
The effects of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can lead to the formation of active metabolites that contribute to the compound’s antibacterial activity . Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and alter metabolite levels .
Transport and Distribution
The transport and distribution of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide within cells and tissues are facilitated by specific transporters and binding proteins . The compound is known to accumulate in bacterial cells, where it exerts its antibacterial effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is localized primarily in the cytoplasm of bacterial cells, where it targets ribosomal subunits . The compound’s activity is influenced by its subcellular localization, as it needs to reach the ribosomes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide typically involves the following steps:
Formation of the Oxazolidin-2-one Ring: This step involves the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidin-2-one ring.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, typically using mesitylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxalamide Linkage: The final step involves the reaction of the mesitylsulfonyl oxazolidin-2-one intermediate with phenethylamine and oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted oxazolidin-2-one derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidin-2-one antibacterial agent with a unique mechanism of action.
Tedizolid: Another oxazolidin-2-one derivative with enhanced antibacterial activity.
Uniqueness
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is unique due to its specific structural features, such as the mesitylsulfonyl group and the phenethylamine moiety, which may confer distinct biological activities and chemical reactivity compared to other oxazolidin-2-one derivatives.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-16-13-17(2)21(18(3)14-16)32(29,30)26-11-12-31-20(26)15-25-23(28)22(27)24-10-9-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSODZZMYZUMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2552928.png)
![N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552929.png)
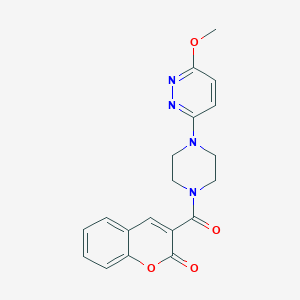
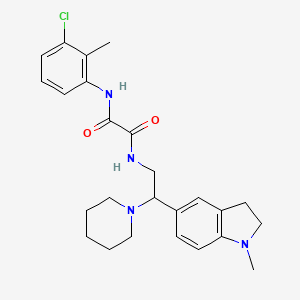
![(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2552935.png)
![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B2552936.png)
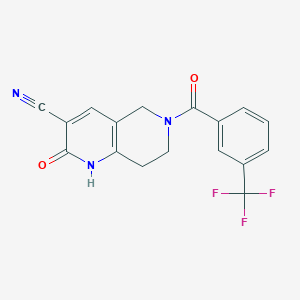
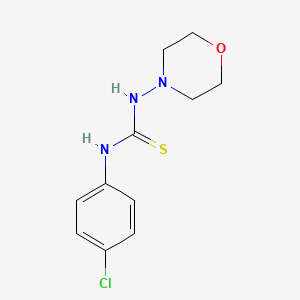

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)
![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)
![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)

![3-(4-Chlorophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2552951.png)
